molecular formula C12H14Cl3O4P B1595884 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate CAS No. 2701-86-2

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate

Cat. No.: B1595884
CAS No.: 2701-86-2
M. Wt: 359.6 g/mol
InChI Key: SRZOWOUWGAIUTI-XYOKQWHBSA-N
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Description

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is an organophosphorus compound widely used as an insecticide and acaricide. It is known for its effectiveness in controlling a variety of pests, including fleas, ticks, and other insects. The compound is characterized by its chemical structure, which includes a vinyl group attached to a phosphate ester, making it a potent inhibitor of cholinesterase enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate typically involves the reaction of dichloroacetophenone with diethyl phosphorochloridate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone or ethanol and requires careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as distillation or recrystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various phosphoric acid derivatives, while substitution reactions can yield a range of substituted organophosphorus compounds .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cholinesterase enzymes. It binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of the nervous system and eventual paralysis of the pest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate is unique due to its specific chemical structure, which provides a balance of high efficacy and relatively low environmental persistence compared to other organophosphorus compounds. Its ability to inhibit cholinesterase enzymes effectively makes it a valuable tool in pest control .

Properties

CAS No.

2701-86-2

Molecular Formula

C12H14Cl3O4P

Molecular Weight

359.6 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate

InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+

InChI Key

SRZOWOUWGAIUTI-XYOKQWHBSA-N

Isomeric SMILES

CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=CC(=C1)Cl)Cl

SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl

2701-86-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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